Product packaging for 5-Acetylfuran-2(5H)-one(Cat. No.:CAS No. 61892-53-3)

5-Acetylfuran-2(5H)-one

Cat. No.: B14549135
CAS No.: 61892-53-3
M. Wt: 126.11 g/mol
InChI Key: NGLMXYUFVVFZBQ-UHFFFAOYSA-N
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Description

5-Acetylfuran-2(5H)-one is a chemical compound based on the 2(5H)-furanone scaffold, a structure recognized for its significant pharmacological potential and presence in various bioactive natural products . Compounds featuring the 2(5H)-furanone ring system are extensively investigated for their ability to interfere with bacterial Quorum Sensing (QS), a key regulatory mechanism for biofilm formation . By mimicking natural signaling molecules, such as N-Acylhomoserine lactones (AHLs), synthetic furanones can act as quorum-sensing inhibitors, potentially reducing biofouling and virulence without exerting bactericidal pressure . Furthermore, the 2(5H)-furanone core is a valuable intermediate in synthetic chemistry. The structure's reactivity, particularly when substituted with labile halogen atoms, allows for the introduction of diverse substituents, enabling the creation of libraries of derivatives for drug discovery and material science . This has led to the development of furanone-based compounds with selective cytotoxicity against cancer cell lines, such as non-small cell lung cancer (A549), by inducing cell cycle arrest and caspase-independent cell death . As a building block, this compound offers researchers a versatile starting point for developing novel therapeutic agents and probing biological mechanisms. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3 B14549135 5-Acetylfuran-2(5H)-one CAS No. 61892-53-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61892-53-3

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

2-acetyl-2H-furan-5-one

InChI

InChI=1S/C6H6O3/c1-4(7)5-2-3-6(8)9-5/h2-3,5H,1H3

InChI Key

NGLMXYUFVVFZBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C=CC(=O)O1

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 5 Acetylfuran 2 5h One and Analogs

Electrophilic and Nucleophilic Reactions of the Furanone Ring System

The furanone ring, an α,β-unsaturated lactone, is characterized by its electrophilic nature. The conjugation of the carbon-carbon double bond with the carbonyl group of the lactone creates electrophilic centers at both the carbonyl carbon and the β-carbon of the double bond. This allows the furanone system to react with a variety of nucleophiles. Conversely, the electron-rich double bond can also participate in reactions with electrophiles.

The furanone core of 5-Acetylfuran-2(5H)-one contains two key electrophilic sites: the carbonyl carbon of the lactone and the β-carbon of the enone system. This dual reactivity allows for two primary modes of nucleophilic attack:

1,2-Addition (Direct Addition): Strong nucleophiles tend to attack the electrophilic carbonyl carbon directly.

1,4-Addition (Conjugate or Michael Addition): Softer nucleophiles are more inclined to attack the β-carbon of the α,β-unsaturated system.

The reactivity of α,β-unsaturated lactones is significantly greater than that of analogously substituted open-chain esters, making them potent Michael acceptors. nih.gov This heightened reactivity is a key feature of the furanone ring system. nih.gov The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it highly susceptible to nucleophilic additions. libretexts.org

Interactive Table: Reactivity of Furanone Moieties
MoietyType of ReactionElectrophilic CenterTypical Reagent
Carbonyl Group1,2-AdditionCarbonyl CarbonStrong Nucleophiles (e.g., Grignard reagents)
Enone System1,4-Conjugate Additionβ-CarbonSoft Nucleophiles (e.g., amines, thiols, enamines)

The reactivity of the furanone ring can be significantly modulated by the presence of substituents. Halogens, for instance, have a notable impact on the chemical properties and reactivity of furanone analogs. nih.govacs.org

Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, which reduces the electron density of the ring system. libretexts.org However, they can also donate electron density through resonance. In the context of furanone analogs, halogenation can influence reactivity in several ways:

Increased Electrophilicity: The inductive effect of halogens can enhance the electrophilicity of the furanone ring, making it more susceptible to nucleophilic attack.

Altered Reaction Pathways: In intramolecular Diels-Alder reactions involving furan (B31954), halogen substitution on the furan ring or the dienophile can make the reaction slower and less thermodynamically favorable. researchgate.net

Impact on Biological Activity: The type, position, and number of halogen substituents can have a profound effect on the biological activity of furanones, such as their mutagenicity. For example, in studies of 4-methyl-2(5H)-furanone analogs, increasing the number of halogens at the C-6 position (on the methyl group) was found to enhance mutagenicity. nih.govacs.org The presence of a hydroxyl group at the C-5 position also greatly increases this effect. nih.govacs.org

Interactive Table: Effect of Substituents on Furanone Analog Reactivity
Substituent ChangeObserved Effect on MutagenicityReference
Increasing C-6 halogens (one to two)Greatly enhances mutagenicity nih.govacs.org
Replacing C-5 H with OHGreatest enhancement of mutagenicity nih.govacs.org
Changing C-6 halogen from Cl to BrSmall or no increase in mutagenicity nih.govacs.org
Changing C-3 halogen typeNo discernible impact on mutagenicity nih.govacs.org

Reactions Involving the Acetyl Moiety

The acetyl group at the 5-position of the furanone ring introduces a second carbonyl function, providing an additional site for chemical transformations independent of the furanone ring itself.

The acetyl group of this compound, having protons on its α-carbon (the methyl group), can exist in equilibrium with its corresponding enol tautomer. masterorganicchemistry.comlibretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a concurrent shift of the pi-electrons from the C=O bond to form a C=C bond. masterorganicchemistry.com

Keto Tautomer ⇌ Enol Tautomer

For most simple ketones, the equilibrium strongly favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.orgkhanacademy.org However, the stability of the enol form can be enhanced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.comyoutube.com

This tautomerism has significant mechanistic implications:

Nucleophilicity of the α-Carbon: While the keto form is electrophilic at the carbonyl carbon, the enol form is nucleophilic at the α-carbon. masterorganicchemistry.com This allows the acetyl group to react with electrophiles at the α-position.

Acid and Base Catalysis: The interconversion between keto and enol forms is catalyzed by both acids and bases. masterorganicchemistry.comlibretexts.orgyoutube.com In the presence of a base, an enolate anion is formed, which is a strong nucleophile. In the presence of an acid, the carbonyl oxygen is protonated, facilitating the removal of an α-proton. libretexts.orgyoutube.com

The ability of the acetyl group to form a nucleophilic enolate under basic conditions allows it to participate in various condensation reactions. A key example is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. wikipedia.org

In this reaction, the enolate of this compound acts as the nucleophile, attacking an aldehyde (typically an aromatic aldehyde lacking α-hydrogens, like benzaldehyde) which serves as the electrophile. wikipedia.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide. wikipedia.orgnih.gov The initial aldol addition product readily dehydrates to yield an α,β-unsaturated ketone, a chalcone-like structure.

The general steps of the Claisen-Schmidt condensation are:

Enolate Formation: The base removes an acidic α-proton from the acetyl group to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.

Protonation: The resulting alkoxide is protonated to form a β-hydroxy ketone.

Dehydration: The β-hydroxy ketone is easily dehydrated under the reaction conditions to form the final α,β-unsaturated product.

This reaction provides a powerful method for C-C bond formation and the synthesis of more complex molecules, such as chalcone derivatives, which are precursors to flavonoids and other biologically active compounds. nih.govresearchgate.net

Rearrangement Reactions and Cascade Processes of Furanones

Furanones are versatile building blocks that can undergo various rearrangement reactions and participate in cascade processes, leading to the formation of complex molecular architectures. tandfonline.comwikipedia.org A rearrangement reaction involves the migration of an atom or group within a molecule to yield a structural isomer. wiley-vch.de A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need to isolate intermediates. wikipedia.orgkaskaden-reaktionen.de

Furanone systems are known to undergo several types of rearrangements, particularly under photochemical conditions. tandfonline.com For example, 2(5H)-furanones can undergo the di-π-methane rearrangement, a photochemical process that converts a 1,4-diene system into a vinylcyclopropane. Other photochemical transformations include [2+2] photocycloadditions and rearrangements leading to tetrahydroindenofuranone systems. tandfonline.com Additionally, rearrangements between different furanone isomers, such as the conversion of a 3(2H)-furanone to a 2(5H)-furanone, have been reported. acs.org

These rearrangement and cascade reactions are highly valuable in synthetic chemistry as they increase molecular complexity in a single operation, often with high atom economy and efficiency. wikipedia.org They represent key steps in the total synthesis of many complex natural products. wikipedia.org

Gas-Phase Reactions and Atmospheric Chemistry of Furanones

Furanones are present in the atmosphere, originating from sources such as biomass burning. Their subsequent reactions in the gas phase, particularly with hydroxyl (OH) radicals, play a significant role in atmospheric chemistry and the formation of secondary pollutants.

The primary removal pathway for many volatile organic compounds (VOCs) in the troposphere is reaction with the hydroxyl radical (OH) caltech.edu. For furanones, this reaction is crucial in determining their atmospheric lifetime. The reaction of 2-acetylfuran (a close structural analog of this compound) with OH radicals has been studied theoretically, providing valuable insights into the reaction kinetics and mechanisms.

The reaction can proceed via two main channels: OH-addition to the furan ring or the acetyl group, and H-abstraction from the methyl group of the acetyl moiety or from the furan ring. Theoretical calculations have shown that at lower temperatures, OH-addition reactions are dominant. However, with increasing temperature, H-abstraction from the acetyl group's methyl branch becomes the major reaction pathway nih.gov.

Rate Coefficients for the Reaction of 2-Acetylfuran with OH Radicals
Reaction ChannelA (cm³ molecule⁻¹ s⁻¹)nEa (kcal mol⁻¹)
H-abstraction (from CH₃)1.36E-182.39-1.39
OH-addition (to C2)1.15E-13-0.07-1.46
OH-addition (to C5)2.13E-13-0.34-0.89

This table presents theoretical rate coefficients for the dominant reaction channels between 2-acetylfuran and OH radicals at a specific pressure. nih.gov

The atmospheric lifetime (τ) of a compound with respect to its reaction with OH radicals can be estimated using the equation τ = 1 / (k[OH]), where k is the reaction rate constant and [OH] is the average atmospheric concentration of OH radicals (typically around 1 x 10⁶ molecules cm⁻³). Based on the calculated rate constants for 2-acetylfuran, its atmospheric lifetime is expected to be short, indicating its rapid degradation in the atmosphere.

The photochemical behavior of furanones is a key aspect of their atmospheric chemistry. Upon absorption of ultraviolet radiation, these molecules can undergo various transformations, including cycloadditions and rearrangements.

The photoreaction of 2(5H)-furanones with acetylenes has been shown to yield [2+2] cycloadducts nih.gov. These reactions can be initiated by direct excitation of the furanone. In some cases, the initially formed cycloadducts can undergo further photochemical rearrangements, such as the 1,3-acyl shift mentioned previously nih.gov.

The specific photochemical transformations of this compound in the atmosphere have not been extensively studied experimentally. However, based on the behavior of related furanones, it is expected to undergo similar reactions, contributing to the formation of secondary organic aerosols and other atmospheric species.

Thermal Degradation and Formation Pathways in Complex Systems

Furanones are important compounds in food chemistry, contributing to the flavor and aroma of many cooked and processed foods. Their formation and degradation are often linked to thermal processes like the Maillard reaction.

The thermal decomposition of 2(5H)-furanones has been investigated through theoretical calculations. These studies suggest that at high temperatures, furanones can undergo isomerization and decomposition. For instance, 2(3H)-furanone can convert to the more stable 2(5H)-furanone via a ring-opening to a ketenoic aldehyde intermediate, followed by ring-closure nih.govatu.ie. Further decomposition can lead to the formation of smaller molecules like acrolein and carbon monoxide nih.gov.

In the case of 5-methyl-2(5H)-furanone, a hydrogen atom transfer from the methyl group can initiate a decomposition pathway leading to the formation of 2,4-pentadienoic acid nih.govatu.ie. A similar mechanism could be anticipated for this compound, where the acetyl group could participate in thermal degradation pathways.

Furanones, including those with acetyl substitutions, are known to be formed during the Maillard reaction, which is a complex series of reactions between amino acids and reducing sugars that occurs during the heating of food nih.gov. These reactions contribute significantly to the browning and flavor development of foods. The specific precursors and reaction pathways leading to the formation of this compound in complex food matrices are part of the intricate network of Maillard reaction chemistry.

Derivatives and Analogs of 5 Acetylfuran 2 5h One: Synthesis and Structural Diversification

Synthesis of 5-Substituted Furan-2(5H)-ones

The furan-2(5H)-one ring, also known as a butenolide, is a prevalent motif in numerous physiologically important natural products. tandfonline.com Consequently, significant research has been dedicated to developing synthetic methodologies for the introduction of various substituents at the C5 (or γ) position of the butenolide ring. These methods provide access to a wide range of 5-substituted furan-2(5H)-ones, which are valuable intermediates for further chemical transformations.

One established route to γ-substituted butenolides involves the use of γ-hydroxy-α,β-acetylenic esters. tandfonline.com For instance, the addition of ethyl lithiopropiolate to ketones like cyclohexanone (B45756) and 4-t-butylcyclohexanone yields adducts that can be converted into the corresponding β-methyl or β-methyl-α-allyl-α,β-butenolides. tandfonline.com This approach leverages the reactivity of the acetylenic ester to construct the butenolide core with a substituent at the γ-position.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the γ-arylation of butenolides, enabling the formation of quaternary carbon centers at the C5 position. nih.govnih.gov This strategy involves the reaction of α,β- or β,γ-unsaturated butyrolactones with aryl halides in the presence of a palladium catalyst. nih.gov Careful optimization of reaction conditions is crucial to suppress the decomposition of the butenolide starting material. nih.gov This methodology has proven to be quite general with respect to the aryl halide and tolerates substitution at both the α and γ positions of the butenolide ring. nih.gov

Another innovative approach utilizes the ring-opening of functionalized cyclopropenones to generate substituted butenolides. acs.orgnih.gov In this method, hydroxymethylcyclopropenones undergo a phosphine-catalyzed ring-opening to form reactive ketene (B1206846) ylide intermediates. These intermediates can then be trapped by the pendant hydroxy group to afford the target butenolide scaffolds. acs.orgnih.gov This reaction is notable for its mild conditions, low catalyst loadings, and tolerance of a broad range of functional groups, providing access to a variety of α- and γ-substituted butenolides. acs.orgnih.gov

The following table summarizes some of the synthetic methods for 5-substituted furan-2(5H)-ones:

Starting MaterialReagents and ConditionsProductReference(s)
γ-Hydroxy-α,β-acetylenic estersCatalytic hydrogenationγ-Substituted butenolides tandfonline.com
α,β- or β,γ-Unsaturated butyrolactonesAryl halides, Pd catalystγ-Aryl butenolides nih.govnih.gov
HydroxymethylcyclopropenonesCatalytic phosphineα- and γ-Substituted butenolides acs.orgnih.gov

Formation of Fused Heterocyclic Systems from Furanones

The furan-2(5H)-one core can be utilized as a building block for the construction of more complex, fused heterocyclic systems. These transformations often involve ring-opening and subsequent recyclization reactions, leading to the formation of novel polycyclic structures.

Pyrrolone and Pyridazinone Derivatives

Furan-2(3H)-ones can be converted into other heterocyclic systems such as pyrrolones and pyridazinones. researchgate.net For example, selected furanone derivatives can react with ammonia (B1221849) or benzylamine (B48309) to yield the corresponding pyrrolones and N-benzyl pyrrolones. researchgate.net Similarly, the reaction of 2-furanones with phenylhydrazine (B124118) can produce 1-phenyl-pyridazinones. researchgate.net Another route to pyridazinone derivatives involves the reaction of 2-furanone derivatives with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which is then cyclized in the presence of acid. researchgate.net A facile, one-pot synthetic method for 5-methylene-2-pyrrolones (5MPs) has been developed from furfuryl acetate (B1210297), involving bromine oxidation and trapping of the in situ generated 1,4-dicarbonyl compound by a primary amine. nih.gov

Furo[3,4-f]isoquinoline Formation from Pyridone-Substituted Furanones

A synthetic approach has been described for the synthesis of pyridone-substituted furan-2(5H)-ones, which can then undergo intramolecular cyclization to afford novel 7-substituted furo[3,4-f]isoquinolines in moderate to high yields. researchgate.net This strategy highlights the utility of the furanone ring as a precursor for constructing complex, fused heterocyclic systems with potential biological activity.

Synthesis of Aminopyridine Derivatives based on Furan-2(5H)-ones

Compounds containing both a γ-lactone fragment and a 2-aminopyridine (B139424) moiety have been synthesized in high yields through the transformations of unsaturated furan-2(5H)-ones. researchgate.net This approach combines two biologically relevant scaffolds into a single molecule. A general and facile one-pot amination procedure for the synthesis of 2-aminopyridines from the corresponding pyridine-N-oxides has also been reported, offering a mild alternative to traditional SNAr chemistry. nih.gov

Amino Acid Derivatives of Furanones and Their Synthesis

The conjugation of furanone moieties with amino acids has been explored to generate hybrid molecules with potentially enhanced biological properties. A series of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones have been successfully synthesized via a metal-free C–N coupling reaction. rsc.org These derivatives have been characterized by various spectroscopic methods. rsc.org The introduction of amino acids is being investigated for its potential to act as a linker to other bioactive moieties. rsc.org

Biomass-Derived Furanone Derivatives: Synthesis and Synthetic Utility (e.g., 3-acetamido-5-acetylfuran)

There is a growing interest in the synthesis of furan (B31954) derivatives from renewable biomass resources. 3-Acetamido-5-acetylfuran (3A5AF) is a nitrogen-containing furan derivative that holds significant promise for the production of various high-value nitrogen-containing chemicals. rsc.org

The primary feedstock for the synthesis of 3A5AF is chitin (B13524), the second most abundant biomass on Earth. rsc.org Chitin can be hydrolyzed to its monomer, N-acetylglucosamine (NAG), which is then dehydrated to produce 3A5AF. rsc.org The dehydration of NAG to 3A5AF has been achieved using various catalytic systems. nih.govscholaris.ca When ionic liquids are used as solvents, the acidity of the ionic liquid influences the yield of 3A5AF. scholaris.ca The addition of boric acid and sodium chloride has been shown to improve the yield. scholaris.ca An optimum yield of 55.6% was achieved with the in situ extraction of 3A5AF using ethyl acetate during the reaction. scholaris.ca

Solid catalysts have also been examined for the dehydration of NAG to 3A5AF to develop a more economical and recyclable process. nih.gov Al-exchanged montmorillonite (B579905) has been identified as a promising catalyst for this transformation. nih.gov The following table summarizes some of the conditions used for the synthesis of 3A5AF from NAG.

Catalyst/Solvent SystemTemperatureYield of 3A5AFReference
Boric acid and NaCl with microwave heating493 K58% nih.gov
Ionic liquid and glycine (B1666218) chloride473 K43% nih.gov
3-Methylimidazolium chloride, boric acid, and NaCl453 K56% nih.gov
Aluminum chloride393 K30% nih.gov
Al-exchanged montmorillonite in N,N-dimethyl acetamide (B32628) with NaCl433 K- nih.gov
LiCl in N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA)Optimized conditions~60% researchgate.net

The development of an integrated one-pot reaction process that couples chitin hydrolysis with NAG dehydration is a key area of focus to enable the economically viable and efficient production of 3A5AF under mild conditions. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for Furanone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of organic compounds in solution and the solid state.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation of 5-Acetylfuran-2(5H)-one. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, providing a unique fingerprint of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, the protons on the furanone ring and the acetyl group will exhibit characteristic signals. The olefinic protons (H-3 and H-4) are expected to appear in the downfield region, typically between 6.0 and 7.5 ppm, due to the deshielding effect of the double bond and the adjacent carbonyl group. The proton at the C-5 position (H-5), being adjacent to both an oxygen atom and the acetyl carbonyl group, would also be significantly deshielded. The methyl protons of the acetyl group will resonate in the upfield region, generally around 2.0-2.5 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbons of the lactone and the acetyl group are the most deshielded, with expected chemical shifts in the range of 170-200 ppm. The olefinic carbons (C-3 and C-4) will resonate at approximately 120-155 ppm. The C-5 carbon, bonded to an oxygen and a carbonyl group, will also be in the downfield region, while the methyl carbon of the acetyl group will appear at a much higher field, typically around 20-30 ppm.

Position¹H Chemical Shift (δ, ppm) - Predicted¹³C Chemical Shift (δ, ppm) - Predicted
C=O (lactone)-~172
C-3~6.2~123
C-4~7.4~153
C-5~5.9~80
C=O (acetyl)-~205
CH₃ (acetyl)~2.3~25

Solid-State NMR Spectroscopy in Host-Guest Systems

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. In the context of host-guest systems, ssNMR can provide valuable insights into the interactions between a host molecule and an encapsulated guest, such as this compound.

Mass Spectrometry (MS) for Molecular Identification and Mechanistic Studies

Mass spectrometry is a versatile analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula.

For this compound, with a molecular formula of C₆H₆O₃, the calculated exact mass is 126.0317 Da. An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition and differentiate it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

ParameterValue
Molecular FormulaC₆H₆O₃
Calculated Exact Mass126.0317 Da

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from a mixture, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

Upon electron ionization (EI) in the mass spectrometer, this compound will undergo characteristic fragmentation. The molecular ion peak (M⁺) at m/z 126 would be observed. Key fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO•, 43 Da) leading to a fragment ion at m/z 83, or the loss of a methyl radical (CH₃•, 15 Da) from the acetyl group to give a fragment at m/z 111. Further fragmentation of the furanone ring could lead to the loss of carbon monoxide (CO, 28 Da) or other small neutral molecules.

m/zPredicted Fragment Identity
126[M]⁺ (Molecular Ion)
111[M - CH₃]⁺
83[M - CH₃CO]⁺
43[CH₃CO]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Mechanism Investigations

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, non-volatile, and thermally labile molecules directly from solution. This makes it an ideal tool for studying reaction mechanisms by detecting and characterizing reaction intermediates.

In the context of this compound, ESI-MS could be employed to monitor the progress of a reaction in real-time. By gently transferring ions from the reaction mixture into the mass spectrometer, it is possible to observe the formation and disappearance of reactants, intermediates, and products. For instance, in a reaction involving the modification of the acetyl group or addition to the furanone ring, ESI-MS could help identify key intermediates that are too transient to be isolated and characterized by other means. The fragmentation of these protonated or deprotonated intermediates in the gas phase (MS/MS) can provide further structural information, helping to piece together the step-by-step mechanism of the reaction.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule. These methods rely on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at their characteristic frequencies, and a detector measures the amount of transmitted light, generating a spectrum. This spectrum acts as a molecular "fingerprint," with specific peaks corresponding to different functional groups.

For a compound like this compound, FTIR spectroscopy is instrumental in confirming its key structural features. The analysis would reveal characteristic absorption bands for the carbonyl (C=O) groups of both the lactone ring and the acetyl moiety, the carbon-carbon double bond (C=C) within the furanone ring, and the carbon-oxygen (C-O) single bonds.

The interpretation of an FTIR spectrum involves correlating observed absorption bands (measured in wavenumbers, cm⁻¹) to specific vibrational modes of functional groups. For furanone derivatives, the following table summarizes the expected characteristic peaks based on general spectroscopic data for ketones, esters (lactones), and unsaturated systems.

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity
Carbonyl (Lactone)C=O Stretch1740-1780Strong
Carbonyl (Acetyl Ketone)C=O Stretch1710-1725Strong
Alkene (in-ring)C=C Stretch1640-1680Medium
C-O-C (Lactone Ether)C-O Stretch1210-1320Strong
Alkyl C-HC-H Stretch2850-3000Medium
Methyl C-HC-H Bend1350-1370Medium

This table provides generalized data for the identification of functional groups in organic molecules via FTIR spectroscopy.

The precise position of these peaks can be influenced by conjugation and ring strain. For instance, the conjugation of the acetyl group with the double bond in the furanone ring would be expected to shift the ketone C=O stretching frequency to a lower wavenumber. The lactone C=O stretch typically appears at a higher frequency due to the strain in the five-membered ring. These distinct signals allow for the unambiguous identification of the core furanone structure and its acetyl substituent.

X-ray Diffraction Studies for Single-Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides unequivocal information about bond lengths, bond angles, torsion angles, and stereochemistry, which is crucial for confirming the molecular structure deduced from spectroscopic data.

The process involves irradiating a single crystal with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map can be constructed, from which the atomic positions are determined.

The data obtained from such a study on a furanone compound are summarized in a crystallographic information file, which includes key parameters as shown in the table below, based on the analysis of the related compound (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one.

ParameterDescriptionExample Data (from a related furanone)
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 7.5110 Å, b = 4.9298 Å, c = 16.6625 Å, β = 93.268°
Volume (V)The volume of the unit cell.615.97 ų
ZThe number of molecules per unit cell.2

This table illustrates the type of data obtained from a single-crystal X-ray diffraction study, using values from a published furanone derivative structure for reference.

Such an analysis for this compound would confirm the planarity of the furanone ring, the orientation of the acetyl group relative to the ring, and all intramolecular bond distances and angles with high precision. It would also reveal details about intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the crystal packing.

Advanced Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, essential for separating, identifying, and quantifying components within a mixture. For the analysis of furanone compounds like this compound, which may be present in complex matrices such as food products or biological samples, advanced chromatographic techniques are indispensable.

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity and sensitivity compared to conventional one-dimensional GC. This method utilizes two columns with different stationary phases connected in series via a modulator. The modulator traps fractions of the effluent from the first column and reinjects them as sharp pulses onto the second, faster-separating column.

This dual-column system separates compounds based on two independent properties, typically volatility on the first-dimension (non-polar) column and polarity on the second-dimension (polar) column. The result is a highly structured two-dimensional chromatogram (a contour plot) where chemically related compounds elute in distinct patterns, facilitating their identification.

Key Advantages of GCxGC for Furanone Analysis:

Increased Peak Capacity: GCxGC can resolve thousands of components in a single analysis, making it ideal for complex samples where furanones might co-elute with other compounds in a 1D separation.

Enhanced Sensitivity: The refocusing of analytes by the modulator leads to taller, narrower peaks, improving signal-to-noise ratios and lowering detection limits.

Structured Chromatograms: The organized elution of compound classes simplifies the identification of unknown analytes.

While specific applications for this compound are not detailed in the provided sources, the technique is universally applied to the analysis of complex volatile and semi-volatile mixtures, such as those found in environmental, food, and metabolomics studies, where furanone compounds are often of interest.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or thermally sensitive compounds like furanones. The method separates analytes based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

For furanone analysis, reversed-phase HPLC is commonly employed. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. Polar compounds elute first, while non-polar compounds are retained longer on the column. Detection is often achieved using an ultraviolet (UV) detector, as the conjugated system in furanones absorbs light in the UV region.

Several studies have developed specific HPLC methods for the analysis of furanone derivatives in various matrices. For example, a method for analyzing 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) in fruit juices used a C18 column with a mobile phase of sodium acetate (B1210297) buffer and methanol, with UV detection at 290 nm. Another method for analyzing 2(5H)-Furanone used a mobile phase of acetonitrile, water, and phosphoric acid.

ParameterTypical Conditions for Furanone Analysis
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 (Octadecylsilane)
Mobile Phase Acetonitrile/Water or Methanol/Aqueous Buffer (e.g., Sodium Acetate)
Detection UV-Vis Detector (e.g., at 280 nm or 290 nm)

This table summarizes typical parameters for the HPLC analysis of furanone compounds.

These methods allow for the reliable quantification of furanones and can be adapted for the specific analysis of this compound.

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of capillary electrophoresis and chromatography that allows for the separation of both charged and neutral molecules. The separation takes place in a capillary filled with a buffer solution containing a surfactant (such as sodium dodecyl sulfate, SDS) at a concentration above its critical micelle concentration (CMC).

Above the CMC, the surfactant monomers assemble into micelles, which form a pseudo-stationary phase. Analytes are separated based on their differential partitioning between the micelles and the surrounding aqueous buffer. Neutral molecules, which cannot be separated by conventional capillary electrophoresis, can be resolved with MEKC based on their hydrophobicity; more hydrophobic analytes interact more strongly with the micellar interior and thus migrate more slowly.

MEKC has been successfully applied to the simultaneous determination of various furanic compounds. In one method, several furfurals and furoic acids were separated in under 20 minutes using a bare fused-silica capillary with a background electrolyte of phosphoric acid containing SDS. Another study described the separation of nine furanonaphthoquinones using a borate (B1201080) buffer containing SDS and methanol.

Typical MEKC Separation Conditions for Furanic Compounds:

Surfactant: Sodium Dodecyl Sulphate (SDS)

Buffer: Phosphoric acid or Borate buffer

Capillary: Bare fused-silica

Applied Voltage: 20-22 kV

Detection: UV Detector (e.g., at 200 nm and 280 nm)

This technique offers high efficiency, short analysis times, and requires minimal sample and reagent volumes, making it a valuable tool for analyzing furanone compounds in complex samples.

Thermogravimetric Analysis (TGA) for Thermal Behavior and Degradation Pathway Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to study the thermal stability of materials and to investigate their decomposition pathways. The output of a TGA experiment is a thermogram, which plots mass percentage against temperature.

When applied to furanone compounds, TGA can provide critical information about their thermal stability and the temperatures at which degradation occurs. The process involves heating a small amount of the sample on a highly sensitive balance inside a furnace. Any process that involves a mass change, such as decomposition (breaking of chemical bonds) or evaporation, is detected.

Theoretical and experimental studies on the thermal decomposition of 2(3H)- and 2(5H)-furanones reveal complex degradation pathways. Research indicates that heating can cause interconversion between furanone isomers via a ring-opening reaction to form an intermediate ketenoic aldehyde. At higher temperatures (around 600 °C for unsubstituted furanones), decomposition occurs, leading to the formation of smaller molecules. For example, the thermal degradation of 2(3H)-furanone yields acrolein and carbon monoxide as final products. The thermal degradation of related compounds like 2-furoic acid can also be studied, which forms furan (B31954) through decarboxylation at temperatures above 140-160 °C.

The study of this compound using TGA would likely show a multi-step degradation process, corresponding to the loss of the acetyl group and the subsequent breakdown of the furanone ring. The precise decomposition temperatures and the residual mass provide quantitative data on the compound's thermal properties.

Compound ClassKey Thermal BehaviorDecomposition Products
2(5H)-FuranonesInterconversion to 2(3H)-furanone isomer via ring-opening-
2(3H)-FuranonesDecomposition at elevated temperatures (~600 °C)Acrolein, Carbon Monoxide
2-Furoic AcidDecarboxylationFuran

This table summarizes findings from thermal decomposition studies of furanone and related furan compounds.

Advanced Applications and Future Research Directions in Furanone Chemistry

Furanones as Versatile Synthons in Complex Molecule Construction

The furan-2(5H)-one moiety is a well-established and important structural template found in numerous natural products. aston.ac.uk Its utility in synthetic chemistry stems from the arrangement of functional groups, which makes the molecule susceptible to nucleophilic attack at various positions. aston.ac.uk This reactivity allows chemists to use furanones as versatile synthons, or building blocks, for the construction of more complex molecular architectures.

The structural framework of furan-2(5H)-one can be strategically modified to generate a variety of derivatives. For instance, it serves as a precursor for different classes of compounds, including pyrrol-2,5-diones and but-2-enoic acid amides, which have shown potential as potent antagonists for the cholecystokinin (B1591339) (CCK) receptor. aston.ac.uk The synthesis of these complex molecules often involves leveraging the electrophilic nature of the furanone ring, enabling the introduction of diverse substituents and the formation of new heterocyclic systems. The adaptability of this scaffold has been demonstrated in the creation of libraries of compounds for biological screening. aston.ac.uk

Rational Design and Development of Novel Furanone-Based Scaffolds

The development of new therapeutic agents and functional molecules increasingly relies on the principles of rational design, where a compound's structure is intentionally engineered to achieve a specific function. Furanone-based scaffolds are prime candidates for this approach due to their proven biological activity and synthetic tractability. nih.govnih.gov

A key strategy involves modifying the core furanone structure to optimize its interaction with a biological target. nih.gov For example, novel furanone derivatives have been designed and synthesized as potent inhibitors of Cdc7 kinase, a recognized target in cancer therapy. nih.gov In this process, structure-activity relationship (SAR) studies guide the modification of substituents on the furanone ring to enhance potency and selectivity. nih.gov Similarly, researchers have designed and synthesized new bis-2(5H)-furanone derivatives that exhibit significant antitumor activity by interacting with DNA. nih.gov This rational design process often involves creating a series of analogues to explore how different functional groups impact biological activity, leading to the identification of lead compounds with improved properties. rsc.org

Table 1: Examples of Rationally Designed Furanone-Based Scaffolds

Scaffold Class Target/Application Design Strategy Reference
Substituted Furanones Cdc7 Kinase Inhibition (Anticancer) Structure-activity relationship (SAR) guided synthesis to improve potency and selectivity. nih.gov
Bis-2(5H)-furanones Antitumor Agents Synthesis of derivatives with a benzidine (B372746) core to enhance DNA interaction and induce cell cycle arrest. nih.gov
2-Aryl-1H-imidazoles Anti-angiogenesis (Anticancer) Design based on proven pharmacophore analogues to inhibit KRAS/Wnt signaling pathways. rsc.org
3,4,5-Trisubstituted 2(5H)-furanones Cytotoxic Agents One-pot, multi-component reaction to generate a library of compounds for screening against tumor cell lines. nih.gov

Green Chemistry Principles Applied to Furanone Synthesis and Transformations

The growing emphasis on sustainability in the chemical industry has spurred the application of green chemistry principles to the synthesis and modification of furanones. instituteofsustainabilitystudies.com These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. nih.gov

A significant advancement in this area is the use of biomass-derived feedstocks. rsc.org Furfural (B47365), a renewable platform chemical obtained from agricultural waste, can be converted into 5-hydroxy-2(5H)-furanone (5H5F), a key intermediate. researchgate.netchemrxiv.org This transformation can be achieved efficiently using heterogeneous catalysts like titanium silicate (B1173343) molecular sieves under environmentally benign conditions. rsc.org The use of such catalysts aligns with green chemistry principles by offering high selectivity and the potential for catalyst recycling. rsc.org

Furthermore, synthetic strategies are being developed to improve atom economy and reduce the number of reaction steps. One-pot, multi-component reactions, for instance, allow for the synthesis of complex 3,4,5-trisubstituted 2(5H)-furanone derivatives from simple starting materials in a single step, minimizing solvent use and purification efforts. nih.govsigmaaldrich.com These approaches not only make the synthesis more efficient but also significantly reduce the environmental footprint of the chemical process. nih.govnih.gov

Exploration of Furanones in Advanced Materials Science

The unique chemical properties of furanones have led to their exploration in the field of advanced materials science. One notable application is the development of antibacterial coatings for biomaterials and medical devices. researchgate.net Biofilm formation on implants and catheters is a major cause of infection, and furanone compounds have been shown to inhibit this process. researchgate.netmdpi.comnih.gov By physically adsorbing furanones onto the surfaces of materials like polyvinyl chloride, researchers have been able to significantly reduce bacterial adhesion and slime production without altering the material's bulk characteristics. researchgate.net

Beyond biomedical applications, the broader class of furan-based compounds is being investigated for use in organic electronics. ntu.edu.sg The conjugated structure of certain furan (B31954) derivatives makes them suitable for development as novel molecules in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ntu.edu.sg Research in this area focuses on synthesizing new furan-based molecules and characterizing their electronic and optical properties to assess their potential for these advanced applications. ntu.edu.sg

Synergistic Integration of Computational and Experimental Methodologies in Furanone Research

The synergy between computational modeling and experimental work has become a powerful driver of innovation in furanone research. Computational chemistry allows scientists to predict molecular properties, elucidate reaction mechanisms, and design novel structures with desired activities before undertaking extensive laboratory synthesis. researchgate.netmdpi.com

Molecular docking, for example, is a computational technique used to predict the binding orientation of a molecule to a biological target. This method has been employed to understand how newly synthesized bis-2(5H)-furanone derivatives interact with DNA, providing insights into their antitumor mechanism. nih.gov Similarly, docking studies have helped to rationalize the binding affinity of designed imidazole (B134444) derivatives with cancer-related proteins. rsc.org

Computational methods are also crucial for confirming the structure and stereochemistry of newly synthesized chiral furanones. nih.gov By calculating theoretical NMR spectra and comparing them with experimental data, researchers can confidently determine the three-dimensional arrangement of atoms in a molecule. researchgate.net This integrated approach accelerates the discovery process, reduces the cost and time associated with experimental screening, and provides a deeper understanding of the structure-property relationships that govern the behavior of furanone-based systems.

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